An In-Depth Technical Guide to the Chemical Properties of 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8)
An In-Depth Technical Guide to the Chemical Properties of 2-(Cyclohexyloxy)-1-methylethyl acetate (CAS 72727-61-8)
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 2-(Cyclohexyloxy)-1-methylethyl acetate, CAS 72727-61-8. As a compound with limited publicly available data, this document synthesizes information from structurally related analogs to predict its physicochemical characteristics, spectroscopic signature, and reactivity. A detailed, field-proven protocol for a plausible synthetic route is presented, along with a discussion of its anticipated stability and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this unique ether-ester compound.
Introduction and Structural Rationale
2-(Cyclohexyloxy)-1-methylethyl acetate is a bifunctional organic molecule characterized by the presence of both an ether and an ester functional group. Its structure consists of a cyclohexane ring linked via an ether bond to the 2-position of a 1-methylethyl (isopropyl) acetate backbone. The presence of these distinct moieties suggests a compound with a unique combination of properties, likely exhibiting moderate polarity, good solvency for a range of organic substances, and specific chemical reactivity at the ester linkage.
Due to the scarcity of direct experimental data for this specific CAS number, this guide will draw upon the well-documented properties of its constituent structural analogs: propylene glycol monomethyl ether acetate (PGMEA), 2-methylcyclohexyl acetate, and cyclohexyl acetate. By examining these related compounds, we can construct a robust, predictive profile for 2-(Cyclohexyloxy)-1-methylethyl acetate.
Caption: Chemical structure of 2-(Cyclohexyloxy)-1-methylethyl acetate.
Predicted Physicochemical Properties
The physicochemical properties of 2-(Cyclohexyloxy)-1-methylethyl acetate can be estimated by comparing it with its analogs. The presence of the bulky, non-polar cyclohexyl group is expected to decrease water solubility and increase the boiling point and density compared to a smaller analog like PGMEA.
Table 1: Comparison of Predicted and Known Physicochemical Properties
| Property | 2-(Cyclohexyloxy)-1-methylethyl acetate (Predicted) | Propylene Glycol Monomethyl Ether Acetate (PGMEA)[1][2] | 2-Methylcyclohexyl Acetate[3][4][5][6] | Cyclohexyl Acetate[7][8] |
| CAS Number | 72727-61-8 | 108-65-6 | 5726-19-2 | 622-45-7 |
| Molecular Formula | C11H20O3 | C6H12O3 | C9H16O2 | C8H14O2 |
| Molecular Weight | 200.28 g/mol | 132.16 g/mol | 156.22 g/mol | 142.20 g/mol |
| Appearance | Colorless liquid | Colorless liquid | Clear, colorless liquid | Colorless, oily liquid |
| Odor | Mild, fruity, ether-like | Sweet, ether-like | Pleasant, fruity | Reminiscent of amyl acetate |
| Boiling Point | ~210-230 °C | 145-146 °C | ~182 °C | 172-173 °C |
| Density | ~0.98 - 1.02 g/mL @ 25 °C | 0.970 g/mL @ 25 °C | ~0.95 g/mL @ 20 °C | 0.966 g/mL @ 25 °C |
| Solubility in Water | Slightly soluble | 19.8% w/w @ 25 °C | Slightly soluble | Insoluble |
| Solubility in Organics | Miscible | Miscible with most common organic solvents | Miscible | Very soluble in ethanol and ether |
| Flash Point | ~90-100 °C | 42-46 °C | ~66 °C | 58 °C |
Proposed Synthesis Protocol
A robust and logical synthetic route to 2-(Cyclohexyloxy)-1-methylethyl acetate involves a two-step process: a Williamson ether synthesis to form the ether linkage, followed by a Fischer-Speier esterification.
Caption: Proposed two-step synthesis workflow for 2-(Cyclohexyloxy)-1-methylethyl acetate.
Step 1: Synthesis of 1-(Cyclohexyloxy)propan-2-ol
This step employs the Williamson ether synthesis, a reliable method for forming ethers.[9][10][11]
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagent Charging: The flask is charged with sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil, suspended in anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Cyclohexanol (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium cyclohexoxide.
-
Ether Formation: 1-Chloro-2-propanol (1.05 equivalents) is added dropwise to the reaction mixture. The mixture is then heated to reflux and maintained for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water. The mixture is then partitioned between diethyl ether and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude 1-(cyclohexyloxy)propan-2-ol is purified by vacuum distillation.
Step 2: Synthesis of 2-(Cyclohexyloxy)-1-methylethyl acetate
The final product is obtained via Fischer-Speier esterification of the intermediate alcohol.[12][13][14][15]
Experimental Protocol:
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Charging: The purified 1-(cyclohexyloxy)propan-2-ol (1.0 equivalent) is dissolved in pyridine. Acetic anhydride (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.
-
Reaction: The mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC until the starting alcohol is consumed.
-
Work-up: The reaction mixture is diluted with ethyl acetate and washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
Purification: The solvent is removed under reduced pressure, and the final product, 2-(Cyclohexyloxy)-1-methylethyl acetate, is purified by vacuum distillation.
Spectroscopic Analysis (Predicted)
The spectroscopic signature of 2-(Cyclohexyloxy)-1-methylethyl acetate can be predicted based on its functional groups and data from analogous structures like 2-cyclohexyloxyethyl acetate and cyclohexyl acetate.[7][16][17]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signature |
| ¹H NMR | ~4.8-5.0 ppm (m, 1H): CH proton of the acetate group. ~3.4-3.8 ppm (m, 1H): CH proton of the cyclohexyl group attached to the ether oxygen. ~3.2-3.6 ppm (m, 2H): CH2 protons of the propylene group. ~2.0 ppm (s, 3H): CH3 protons of the acetate group. ~1.0-1.9 ppm (m, 10H): Remaining CH2 protons of the cyclohexyl ring. ~1.2 ppm (d, 3H): CH3 protons of the 1-methylethyl group. |
| ¹³C NMR | ~170 ppm: Carbonyl carbon (C=O) of the ester. ~75-80 ppm: CH carbon of the cyclohexyl ring attached to the ether oxygen. ~70-75 ppm: CH carbon of the propylene group attached to the acetate. ~65-70 ppm: CH2 carbon of the propylene group attached to the ether oxygen. ~30-35 ppm: CH2 carbons of the cyclohexyl ring. ~20-25 ppm: CH3 carbon of the acetate group and CH2 carbons of the cyclohexyl ring. ~15-20 ppm: CH3 carbon of the 1-methylethyl group. |
| IR (Infrared) | ~2930, 2850 cm⁻¹: C-H stretching (cyclohexyl and alkyl). ~1735 cm⁻¹: Strong C=O stretching (ester). ~1240 cm⁻¹: C-O stretching (ester). ~1100 cm⁻¹: C-O-C stretching (ether). |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 200. Key Fragments: Loss of the acetyl group (M-43), loss of the acetoxy group (M-59), cleavage of the ether bond leading to cyclohexyl fragments (e.g., m/z = 83, 82) and propylene glycol fragments. A base peak at m/z = 43 (acetyl cation) is highly probable.[7][16] |
Reactivity and Stability
The reactivity of 2-(Cyclohexyloxy)-1-methylethyl acetate is primarily dictated by its ester and ether functionalities.
-
Hydrolysis: Like other esters, it will be susceptible to hydrolysis under both acidic and basic conditions to yield 1-(cyclohexyloxy)propan-2-ol and acetic acid. Studies on PGMEA show that it is rapidly hydrolyzed in vivo to its parent glycol ether.[16] This suggests that 2-(Cyclohexyloxy)-1-methylethyl acetate would likely undergo similar biotransformation.
-
Peroxide Formation: The ether linkage, particularly with secondary carbons, may be prone to the formation of explosive peroxides upon prolonged exposure to air and light. It is advisable to store this compound under an inert atmosphere and away from light.
-
Thermal Stability: The compound is expected to be stable under normal storage and handling conditions.[1] At elevated temperatures, decomposition may occur, emitting acrid smoke and fumes.[7][8]
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can catalyze its decomposition or hydrolysis.[1]
Safety and Handling
While specific toxicological data for 2-(Cyclohexyloxy)-1-methylethyl acetate is not available, a conservative approach to handling should be adopted based on the safety profiles of related glycol ether acetates.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., butyl rubber or neoprene), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Fire Safety: The compound is expected to be a combustible liquid. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations. Prevent entry into waterways.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Conclusion
2-(Cyclohexyloxy)-1-methylethyl acetate is a unique ether-ester for which a detailed chemical profile has been constructed through a systematic analysis of its structural analogs. This guide provides a robust set of predicted physicochemical properties, a plausible and detailed synthesis protocol, and a comprehensive overview of its expected spectroscopic characteristics, reactivity, and safety considerations. This information serves as a valuable resource for scientists and researchers, enabling the informed synthesis, handling, and application of this compound in various fields of chemical research and development.
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